
2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde is a chemical compound with the molecular formula C13H7Br2ClO2 and a molecular weight of 390.46 . It is also known as CDB. The compound is a powder at room temperature .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde is 1S/C13H7Br2ClO2/c14-9-2-4-13 (11 (15)5-9)18-10-3-1-8 (7-17)12 (16)6-10/h1-7H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde is a powder at room temperature . It has a molecular weight of 390.46 .科学的研究の応用
Synthesis and Optical Properties
Research on the synthesis of aluminum and zinc quinolates using substituted benzaldehydes, including those with chloro and bromo substituents, highlights the importance of these compounds in developing materials with unique optical properties. These materials exhibit enhanced thermal stability and solubility in organic solvents, emitting blue-green light, which is useful in various applications, including organic light-emitting diodes (OLEDs) (Barberis & Mikroyannidis, 2006).
Novel Copolymers
The development of novel copolymers using bromo and chloro ring-disubstituted propyl cyanoacrylates, prepared through the Knoevenagel condensation of substituted benzaldehydes, demonstrates the role of halogenated benzaldehydes in creating materials with potential applications in high-temperature stability and specific structural requirements. These copolymers have been analyzed for their composition, structural characteristics, and thermal properties (Kharas et al., 2017).
Oxidation Catalysis
In the field of catalysis, halogenated benzaldehydes have been used to investigate the oxidative properties of catalysts for the transformation of alcohols to aldehydes, an essential reaction in industrial chemistry. For instance, research on sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde showcases the utility of these compounds in enhancing catalytic activity and selectivity, underlining their significance in the synthesis of fine chemicals and pharmaceutical intermediates (Sharma, Soni, & Dalai, 2012).
Stereoselective Catalysis
The study of stereoselectivity in NHC-catalyzed reactions involving benzaldehydes, including those with halogen substituents, provides insight into the mechanisms of asymmetric synthesis. These reactions are crucial for producing enantiomerically pure compounds, relevant in the development of drugs and active pharmaceutical ingredients (Li, Zhang, & Li, 2020).
Photocatalytic Degradation
The role of halogenated benzaldehydes in photocatalytic degradation studies, particularly in environmental applications like the removal of pollutants from water, is another area of interest. These studies help in understanding the degradation pathways and the formation of intermediates, crucial for designing effective water treatment solutions (Rao et al., 2003).
Safety and Hazards
作用機序
Mode of Action
. This suggests that 2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde might interact with its targets through similar mechanisms.
Pharmacokinetics
suggests that it might have reasonable bioavailability, as compounds with a molecular weight below 500 are generally considered to have good oral bioavailability.
特性
IUPAC Name |
2-chloro-4-(2,4-dibromophenoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2ClO2/c14-9-2-4-13(11(15)5-9)18-10-3-1-8(7-17)12(16)6-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTGFIILSVBOBER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC2=C(C=C(C=C2)Br)Br)Cl)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.45 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(2,4-dibromophenoxy)benzaldehyde | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

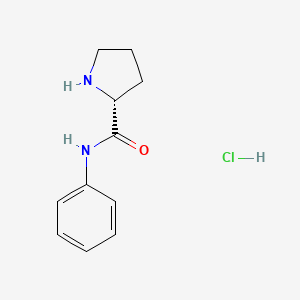

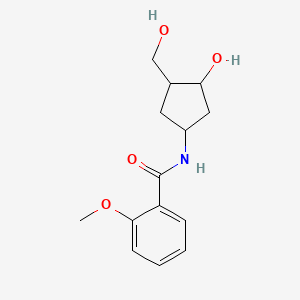
![N-[(4-methoxyphenyl)methyl]-2-[(4-nitrophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2443138.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-mesitylacetamide](/img/structure/B2443139.png)
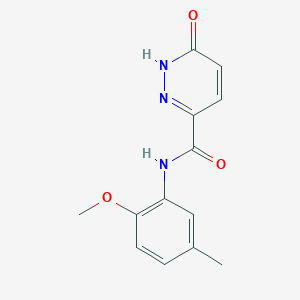
![4-tert-butyl-N-[(2,6-difluorophenyl)methyl]-2-oxopyrrolidine-3-carboxamide](/img/structure/B2443143.png)
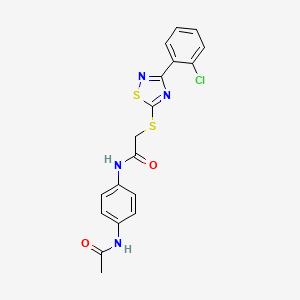

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2443147.png)
![2-(6-(4-fluorobenzyl)-2-methyl-5,7-dioxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2443148.png)

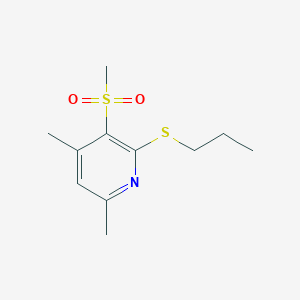
![2-({[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-methyl-4-pyrimidinol](/img/structure/B2443153.png)